molecular formula C11H12ClNO4S B2915975 3-(Morpholinosulfonyl)benzoyl chloride CAS No. 854166-21-5

3-(Morpholinosulfonyl)benzoyl chloride

Cat. No.: B2915975
CAS No.: 854166-21-5
M. Wt: 289.73
InChI Key: FYSJSMVLMHWTOT-UHFFFAOYSA-N
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Description

Safety and Hazards

Benzoyl chloride, a related compound, is known to be harmful if swallowed or inhaled, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It’s known that benzoyl chloride derivatives are often used in the synthesis of amides . The benzoyl group is common in oligonucleotide synthesis for protection of N4 in cytosine and N6 in adenine nucleic bases .

Mode of Action

The compound likely interacts with its targets through a process known as acylation . This involves the transfer of an acyl group from the compound to its target. The reaction is facilitated by the presence of a base, which acts as a catalyst . The exact mode of action would depend on the specific target and the reaction conditions.

Biochemical Pathways

It’s known that benzoyl chloride derivatives can participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The pharmacokinetics of a compound are determined by factors such as its chemical properties, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of 3-(Morpholinosulfonyl)benzoyl chloride’s action would depend on the specific target and the reaction conditions. In general, acylation can result in the modification of the target molecule, potentially altering its function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the reaction environment, the presence of other substances that can react with the compound, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)benzoyl chloride typically involves the reaction of 3-sulfamoylbenzoic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    3-(Morpholinosulfonyl)benzoic acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzoyl chloride and morpholinosulfonyl groups, which confer distinct reactivity and functionalization capabilities. This dual functionality makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJSMVLMHWTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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